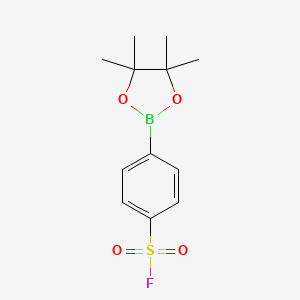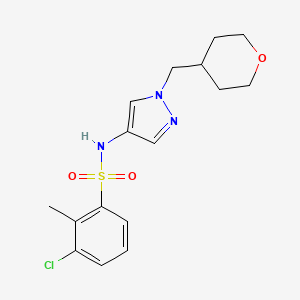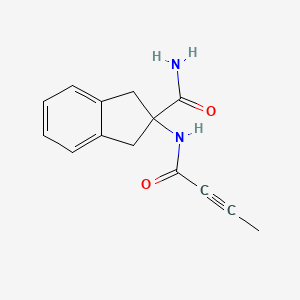
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide, commonly known as BIDA, is a synthetic compound that belongs to the class of indene carboxamides. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of BIDA is not fully understood. However, it has been suggested that BIDA exerts its anticancer activity through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Moreover, BIDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
BIDA has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. Moreover, BIDA has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cardiovascular diseases and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIDA has several advantages for lab experiments, including its high potency and selectivity, as well as its relatively simple synthesis method. However, BIDA has some limitations, including its low solubility in water, which may limit its use in some experiments. Moreover, BIDA has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Direcciones Futuras
For the study of BIDA include the development of new derivatives with improved properties, the potential use as a scaffold for the development of new drugs, and the investigation of its potential applications in material science.
Métodos De Síntesis
The synthesis of BIDA can be achieved through a multistep process that involves the reaction of indene with but-2-ynoic acid, followed by the conversion of the resulting product into the corresponding amide using a suitable reagent. The final compound can be obtained through purification using chromatography techniques. The synthesis of BIDA has been optimized in recent years, leading to high yields and purity.
Aplicaciones Científicas De Investigación
BIDA has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. BIDA has also been investigated for its potential use as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. Moreover, BIDA has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and energy storage.
Propiedades
IUPAC Name |
2-(but-2-ynoylamino)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-5-12(17)16-14(13(15)18)8-10-6-3-4-7-11(10)9-14/h3-4,6-7H,8-9H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITJEOJJUVMONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC2=CC=CC=C2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-2-ynoylamino)-1,3-dihydroindene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

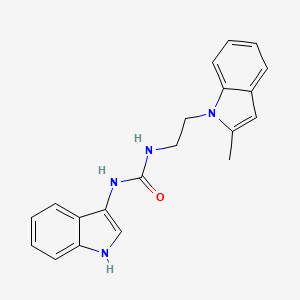
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
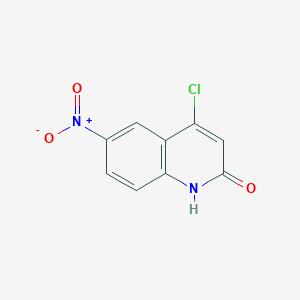
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
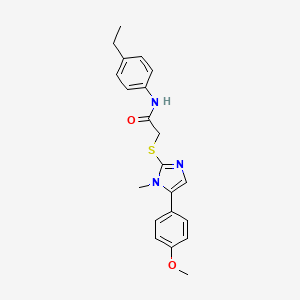
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
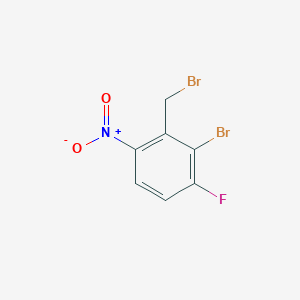
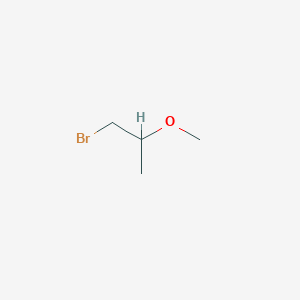
![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)
